molecular formula C10H16O4 B14080040 Ethyl 4-butoxy-2-oxobut-3-enoate

Ethyl 4-butoxy-2-oxobut-3-enoate

Cat. No.: B14080040
M. Wt: 200.23 g/mol
InChI Key: WSQKPVMVPNBPFV-UHFFFAOYSA-N
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Description

Ethyl 4-butoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C10H16O4. It is a derivative of butenoic acid and is characterized by the presence of an ethyl ester group and a butoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-butoxy-2-oxobut-3-enoate can be synthesized through various organic reactions. One common method involves the esterification of 4-butoxy-2-oxobut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-butoxy-2-oxobut-3-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-butoxy-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-butoxy-2-oxobut-3-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the oxo and ester groups, which can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The butoxy group provides steric hindrance and hydrophobic character, while the oxo and ester groups offer sites for chemical modification.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 4-butoxy-2-oxobut-3-enoate

InChI

InChI=1S/C10H16O4/c1-3-5-7-13-8-6-9(11)10(12)14-4-2/h6,8H,3-5,7H2,1-2H3

InChI Key

WSQKPVMVPNBPFV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC=CC(=O)C(=O)OCC

Origin of Product

United States

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